

(2,6-Dichloro-3-methoxyphenyl)boronic acid

chemical properties and structure

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Compound of Interest

Compound Name:	(2,6-Dichloro-3-methoxyphenyl)boronic acid
Cat. No.:	B1426496

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An In-Depth Technical Guide to **(2,6-Dichloro-3-methoxyphenyl)boronic acid**: Properties, Structure, and Application in Cross-Coupling Chemistry

Introduction: A Sterically-Hindered Building Block for Modern Synthesis

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two ortho-chloro substituents flanking the boronic acid moiety and a meta-methoxy group—imparts distinct steric and electronic properties. These characteristics make it a valuable, albeit challenging, coupling partner in carbon-carbon bond-forming reactions. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structural features, and practical applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, offering field-proven insights to enable its effective utilization in complex synthetic campaigns.

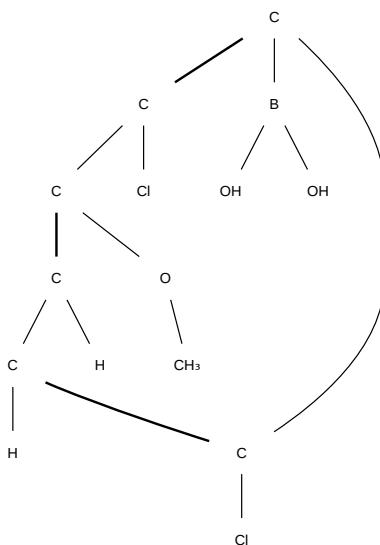
Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its successful application. **(2,6-Dichloro-3-methoxyphenyl)boronic acid** is a white to off-white solid under

standard conditions. Its key identifiers and computed properties are summarized below.

Structural Representation

The structure is defined by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at position 1, two chlorine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 3.



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Caption: 2D Structure of **(2,6-Dichloro-3-methoxyphenyl)boronic acid**.

Data Summary Table

The following table consolidates the key physicochemical properties of the compound, primarily sourced from computational data available on PubChem.[1]

Property	Value	Source
IUPAC Name	(2,6-dichloro-3-methoxyphenyl)boronic acid	PubChem[1]
CAS Number	851756-57-5	PubChem[1][2][3]
Molecular Formula	C ₇ H ₇ BCl ₂ O ₃	PubChem[1]
Molecular Weight	220.84 g/mol	PubChem[1]
Canonical SMILES	B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O	PubChem[1]
InChI Key	YSIVMUOSCRYSHE-UHFFFAOYSA-N	PubChem[1]
Appearance	White to light beige crystalline powder	ChemicalBook[4]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of arylboronic acids provides insight into potential impurities.[2][3] A common laboratory-scale synthesis involves the lithiation of a suitable precursor followed by quenching with a boron electrophile. For a structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a patented method involves the reaction of 2-chloro-6-fluoroanisole with n-butyllithium to form the lithiated intermediate.[5] This intermediate is then reacted with trimethyl borate, B(OCH₃)₃, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[5] This approach highlights a general and robust pathway for preparing highly substituted arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2,6-Dichloro-3-methoxyphenyl)boronic acid** is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^{[6][7]} This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery, for its reliability in constructing C(sp²)-C(sp²) bonds.^{[8][9]}

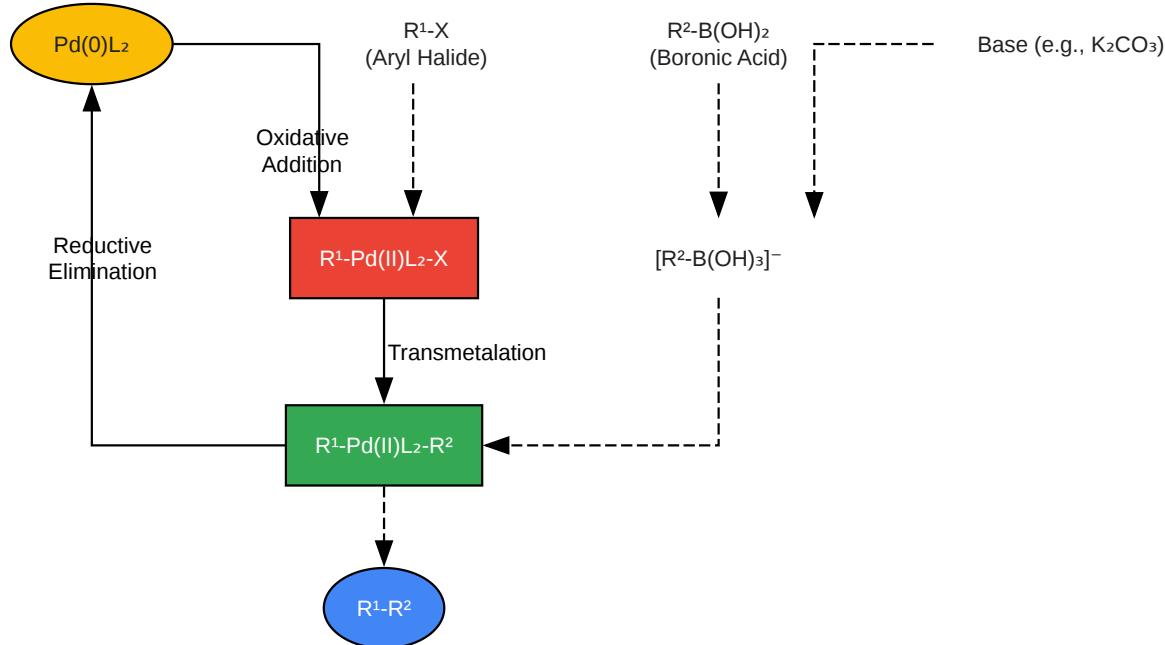
Mechanistic Considerations & The Role of Steric Hindrance

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.^[7]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The two ortho-chloro groups in **(2,6-Dichloro-3-methoxyphenyl)boronic acid** introduce significant steric bulk around the carbon-boron bond. This has profound implications for the reaction.

- Expertise & Experience: From a practical standpoint, this steric hindrance can slow down the rate of transmetalation. To overcome this, the choice of catalyst and reaction conditions is critical. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. Instead, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often required.^[10] These ligands promote the formation of monoligated, highly reactive palladium complexes that can more readily accommodate sterically demanding substrates and accelerate both the oxidative addition and reductive elimination steps.^[10]



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of **(2,6-Dichloro-3-methoxyphenyl)boronic acid** with a generic aryl bromide. The causality for each choice is explained to ensure a self-validating and adaptable workflow.

Objective: To synthesize 2-(2',6'-Dichloro-3'-methoxyphenyl)-bromobenzene (example product).

Materials:

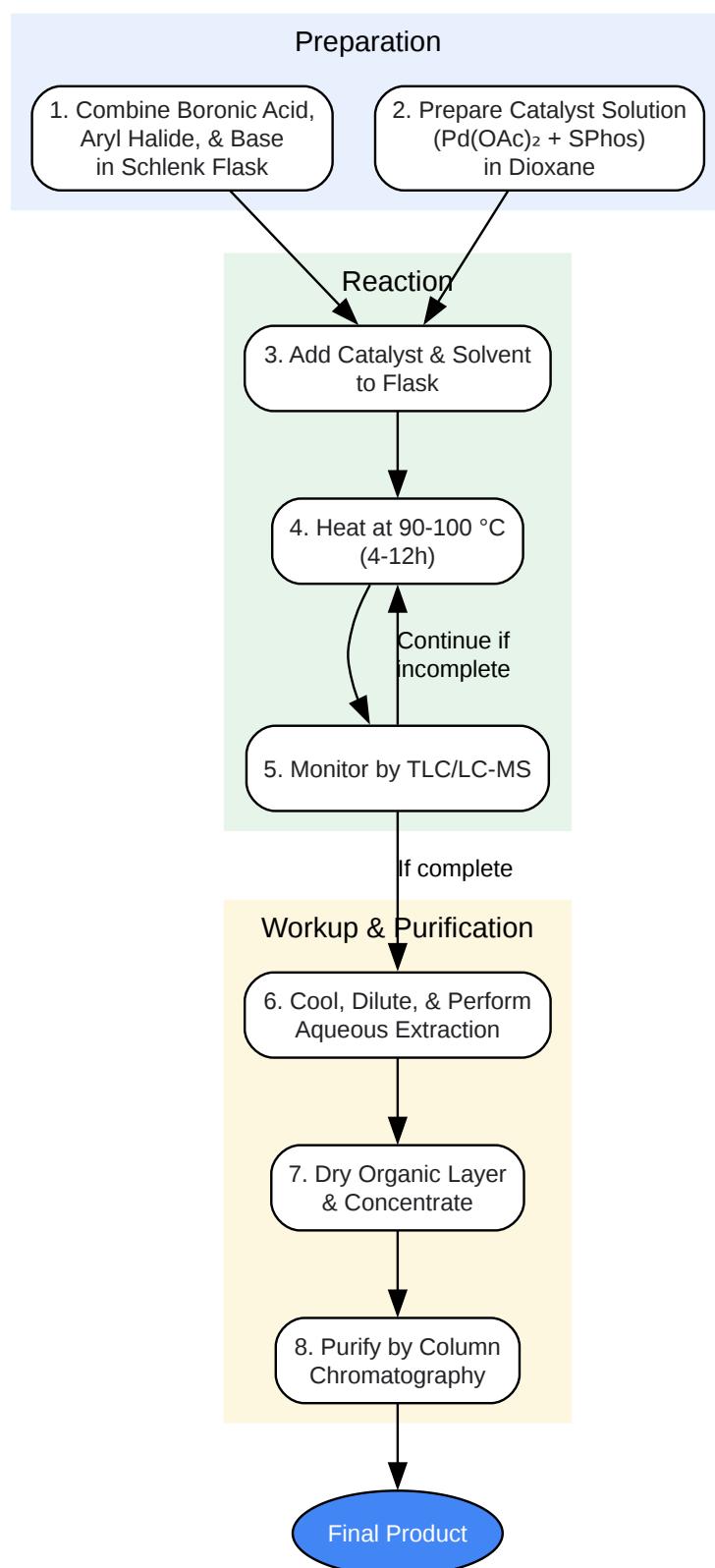
- **(2,6-Dichloro-3-methoxyphenyl)boronic acid** (1.2 equiv.)
- 1-bromo-2-iodobenzene (or other aryl halide, 1.0 equiv.)
- Pd(OAc)_2 (2 mol%)

- SPhos (4 mol%)
- Potassium Carbonate (K_2CO_3), finely ground (3.0 equiv.)
- 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

- Reagent Preparation (The 'Why'): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), **(2,6-Dichloro-3-methoxyphenyl)boronic acid** (1.2 equiv.), and potassium carbonate (3.0 equiv.). The use of excess boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation or homocoupling side reactions.^[6] The base is crucial for forming the active boronate species.^[7] K_2CO_3 is a moderately strong base suitable for many substrates; for less reactive partners, a stronger base like LiO^tBu might be considered.^[10]
- Catalyst Pre-formation (The 'Why'): In a separate vial, dissolve the $Pd(OAc)_2$ (2 mol%) and SPhos (4 mol%) in a small amount of the dioxane solvent. The 1:2 ratio of palladium to ligand ensures the formation of the active catalytic species and prevents palladium black precipitation. SPhos is chosen for its bulk and electron-donating properties, which are known to facilitate the coupling of sterically hindered substrates.
- Reaction Setup (The 'Why'): Add the catalyst solution to the Schlenk flask containing the reagents. Then, add the 4:1 dioxane/water solvent mixture. The aqueous component is often essential for dissolving the base and facilitating the hydrolysis of boronic acid esters or anhydrides that are often present.^[10] Dioxane is a good solvent for the organic reagents.
- Execution (The 'Why'): Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to provide the activation energy required to overcome the steric hindrance. Monitor the reaction progress by TLC or LC-MS. A typical reaction time might be 4-12 hours.^{[11][12]}
- Workup and Purification (The 'Why'):
 - Cool the reaction mixture to room temperature.

- Dilute with ethyl acetate and water. The organic layer will contain the product, while the aqueous layer will contain the inorganic salts and boronic acid byproducts.
- Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the desired biaryl product.

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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. **(2,6-Dichloro-3-methoxyphenyl)boronic acid**, like many arylboronic acids, requires careful handling.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] Some related boronic acids are also listed as harmful if swallowed.[14]
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[15][16] If there is a risk of generating dust, use a dust mask or work in a well-ventilated fume hood.[17][18]
- Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so proper storage is key to maintaining reagent integrity. Handle in accordance with good industrial hygiene and safety practices.[15][16]
- Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations.[15]

Conclusion

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a highly functionalized building block whose utility is defined by its unique steric and electronic profile. While its sterically encumbered nature presents challenges, these can be readily overcome with a rational selection of modern catalytic systems, particularly those employing bulky phosphine ligands. By understanding the mechanistic underpinnings of its primary application—the Suzuki-Miyaura cross-coupling—and adhering to robust, well-reasoned protocols, researchers can effectively leverage this reagent to construct complex molecular architectures essential for the advancement of drug discovery and materials science.

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